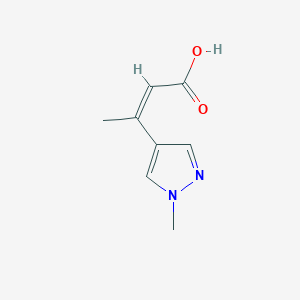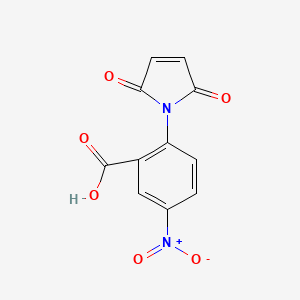![molecular formula C17H13FN2O5 B2810925 [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate CAS No. 878263-89-9](/img/structure/B2810925.png)
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate” is complex. A related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has a monoclinic crystal structure with a = 9.1987 (2) Å, b = 17.5458 (3) Å, c = 8.5802 (2) Å, β = 108.193 (3)°, V = 1315.60 (5) Å^3, Z = 4 .Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of carbazoles, dibenzofurans, and dibenzothiophenes through anionic cyclization involving benzyne-tethered aryllithium intermediates (Sanz et al., 2006).
Multicomponent Reactions : It is involved in multicomponent reactions, such as the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, which are significant in organic chemistry and possibly in the synthesis of biologically active compounds (Opatz & Ferenc, 2005).
Cytotoxic Activity : Derivatives of this compound have been synthesized and evaluated for cytotoxic activities, particularly against leukemia and lung carcinoma, indicating potential applications in cancer research (Deady et al., 2005).
Coordination Chemistry : The compound is used in the formation of complex structures like triaquabis(4-formylbenzoato-κ2O,O′)cadmium(II) hydrate, demonstrating its role in coordination chemistry and material science (Deng et al., 2006).
Rhodium-Catalyzed Oxidative Coupling : It's applied in rhodium-catalyzed oxidative coupling reactions, which are significant in the synthesis of condensed heterocyclic compounds, highlighting its role in advanced synthetic methodologies (Shimizu et al., 2009).
Antibacterial Agents : The fluorophenyl group, a component of this compound, has been utilized in synthesizing new molecules with potential antibacterial activities, indicating its relevance in medicinal chemistry and drug development (Holla et al., 2003).
Anaerobic Transformation Studies : The compound has also been studied in the context of the anaerobic transformation of phenol to benzoate, which is pertinent in environmental chemistry and biodegradation studies (Genthner et al., 1989).
Synthesis of Phthalide and Isoindolinone Derivatives : This compound facilitates the synthesis of various heterocyclic organic compounds such as phthalides and isoindolinones, which are important in pharmaceutical and organic chemistry (Niedek et al., 2016).
Mechanism of Action
Mode of Action
The exact mode of action of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate is currently unknown due to the lack of specific research on this compound . The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to elucidate the precise mechanisms involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body. More research is needed to understand how these environmental factors affect the action of this compound.
properties
IUPAC Name |
[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c18-13-3-1-2-4-14(13)19-17(24)20-15(22)10-25-16(23)12-7-5-11(9-21)6-8-12/h1-9H,10H2,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBFBKCVKFVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2810854.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)
![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)
